3,5-Diamino-4-chlorobenzoic acid
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Overview
Description
3,5-Diamino-4-chlorobenzoic acid is an organic compound with the molecular formula C7H7ClN2O2 It is a derivative of benzoic acid, characterized by the presence of two amino groups and one chlorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diamino-4-chlorobenzoic acid typically involves the nitration of 4-chlorobenzoic acid, followed by reduction and subsequent amination. One common method includes the following steps:
Nitration: 4-chlorobenzoic acid is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 3,5-dinitro-4-chlorobenzoic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3,5-Diamino-4-chlorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as iron powder and hydrochloric acid are used.
Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products Formed
Oxidation: 3,5-Dinitro-4-chlorobenzoic acid.
Reduction: Various amino derivatives.
Substitution: Substituted benzoic acids with different functional groups.
Scientific Research Applications
3,5-Diamino-4-chlorobenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Diamino-4-chlorobenzoic acid involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, affecting their function. The chlorine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Diamino-4-methylbenzoic acid
- 3,5-Diamino-4-fluorobenzoic acid
- 3,5-Diamino-4-bromobenzoic acid
Uniqueness
3,5-Diamino-4-chlorobenzoic acid is unique due to the presence of both amino and chlorine functional groups, which confer distinct chemical properties. The chlorine atom enhances the compound’s reactivity in substitution reactions, while the amino groups provide sites for hydrogen bonding and other interactions .
Properties
IUPAC Name |
3,5-diamino-4-chlorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2H,9-10H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZSGWVELOYWER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)Cl)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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